8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrazole moiety
Preparation Methods
The synthesis of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction of the piperazine ring with a methoxyphenyl halide.
Synthesis of the tetrazole moiety: The tetrazole ring can be formed by the cyclization of azides with nitriles under acidic conditions.
Coupling of the piperazine and tetrazole units: This step involves the formation of a carbon-sulfur bond between the piperazine and tetrazole units, typically using thiol reagents and appropriate catalysts.
Final assembly: The final step involves the coupling of the assembled units with a purine derivative under suitable conditions to yield the target compound.
Chemical Reactions Analysis
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form cyclic derivatives.
Scientific Research Applications
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Biochemistry: The compound is used in biochemical assays to study its effects on cellular processes and metabolic pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Trazodone: A piperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Properties
Molecular Formula |
C26H28N10O3S |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38) |
InChI Key |
SJNFQCAJASNSJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.